
3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione is a chemical compound that belongs to the class of cyclobutene-1,2-diones. This compound is characterized by the presence of two 3-chloropropoxy groups attached to the cyclobutene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid with 3-chloropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Squaric Acid+3-Chloropropanol→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxycyclobut-3-ene-1,2-dione: Similar in structure but with ethoxy groups instead of chloropropoxy groups.
3,4-Diisopropoxy-3-cyclobutene-1,2-dione: Contains isopropoxy groups instead of chloropropoxy groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3,4-Bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of chloropropoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
61699-79-4 |
|---|---|
Molecular Formula |
C10H12Cl2O4 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
3,4-bis(3-chloropropoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H12Cl2O4/c11-3-1-5-15-9-7(13)8(14)10(9)16-6-2-4-12/h1-6H2 |
InChI Key |
GCSQJHYJZIWDEB-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=C(C(=O)C1=O)OCCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14567718.png)
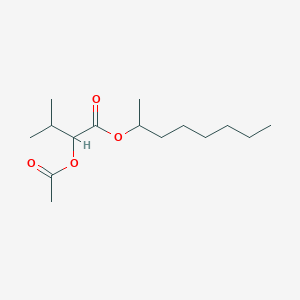

![Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate](/img/structure/B14567730.png)
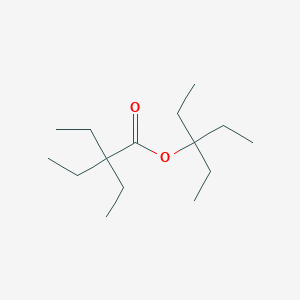
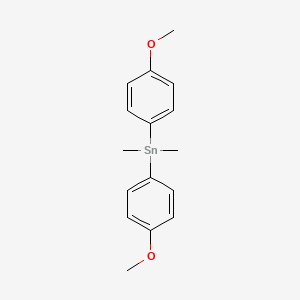
![Dimethyl [(ethylsulfanyl)ethynyl]phosphonate](/img/structure/B14567750.png)
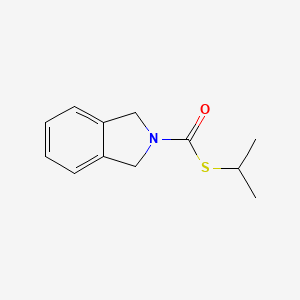
![Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate](/img/structure/B14567764.png)
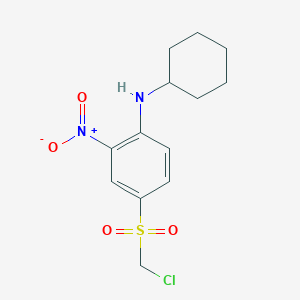
![1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one](/img/structure/B14567775.png)
![Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate](/img/structure/B14567778.png)
![4-({[4-(Benzyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14567783.png)
![[(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid](/img/structure/B14567785.png)
